molecular formula C13H10N2O3 B13039398 5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13039398
M. Wt: 242.23 g/mol
InChI Key: FTKXKLXMDBKZFX-UHFFFAOYSA-N
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Description

5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both benzoxazole and pyrrole moieties. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a pyrrole ring further enhances the compound’s potential for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions. One common method involves the use of acetic acid as a catalyst, followed by cyclization to form the benzoxazole ring . The pyrrole ring can be introduced through a series of reactions involving the appropriate aldehyde and amine precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 5-Chlorobenzo[d]oxazole

Uniqueness

5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of benzoxazole and pyrrole rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other benzoxazole derivatives .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

5-(1,3-benzoxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H10N2O3/c1-7-5-10(15-11(7)13(16)17)8-3-2-4-9-12(8)18-6-14-9/h2-6,15H,1H3,(H,16,17)

InChI Key

FTKXKLXMDBKZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=C3C(=CC=C2)N=CO3)C(=O)O

Origin of Product

United States

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